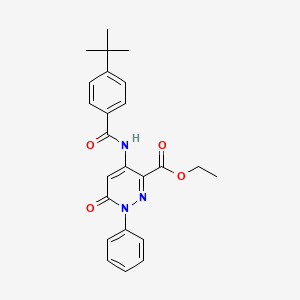

ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

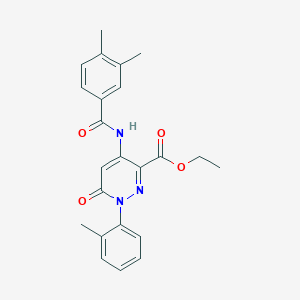

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group might participate in hydrolysis reactions, and the pyridazine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications

Anti-Inflammatory Activity

Ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been investigated for its anti-inflammatory potential. Researchers synthesized a series of related compounds and evaluated their anti-inflammatory activity in vivo using a rat paw edema model. Notably, some derivatives exhibited promising anti-inflammatory effects within 9 to 12 hours, with inhibition percentages ranging from 39.021% to 54.239%. Compounds 4i and 4a demonstrated comparable or better activity than the standard drug indomethacin .

Medicinal Chemistry and Drug Development

The compound’s unique structure, incorporating both a dihydropyridazine ring and a benzamido group, provides a chemically differentiated building block. Medicinal chemists can explore its potential as a scaffold for designing novel drug candidates. Specifically, its hindered amine motif may be valuable for developing safer anti-inflammatory drugs with reduced side effects .

Organic Synthesis

Ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate serves as an interesting intermediate in organic synthesis. Researchers have employed innovative hydroamination methods to access this hindered amine, expanding the toolbox for synthetic chemists .

Screening Compounds

The compound, along with over 80 other sterically hindered secondary amines, can be used as structurally distinct screening compounds. Researchers can explore its interactions with biological targets and assess its potential in drug discovery .

Resonance Stabilization Studies

Given the presence of the benzene ring, researchers may investigate resonance stabilization effects on benzylic carbocations. This compound could serve as a model system for studying reactions at the benzylic position .

Building Blocks for Heterocyclic Chemistry

The dihydropyridazine moiety in ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate offers opportunities for constructing heterocyclic compounds. Researchers can explore its reactivity in various cyclization reactions and its potential as a building block for diverse heterocycles .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[(4-tert-butylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-5-31-23(30)21-19(15-20(28)27(26-21)18-9-7-6-8-10-18)25-22(29)16-11-13-17(14-12-16)24(2,3)4/h6-15H,5H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESBTIWMYOQEEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6483013.png)

![2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6483025.png)

![2-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6483044.png)

![N-(4-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B6483053.png)

![4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6483061.png)

![N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B6483064.png)

![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide](/img/structure/B6483073.png)

![4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6483075.png)

![2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6483078.png)

![N-(3-acetylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6483085.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B6483091.png)

![2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-phenylacetamide](/img/structure/B6483092.png)

![N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide](/img/structure/B6483094.png)